REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[O:11])=[CH:5][CH:4]=1.[NH2:14][CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1>C(Cl)Cl>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:11])[NH:14][CH:15]2[CH2:16][CH2:17][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:19][CH2:20]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
1.068 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)N=C=O)(F)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc for 4 times
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layer was concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
was further purified by flash chromatography (EtOAc:Hex/1:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)NC(NC1CCN(CC1)C(=O)OC(C)(C)C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.39 mmol | |
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |